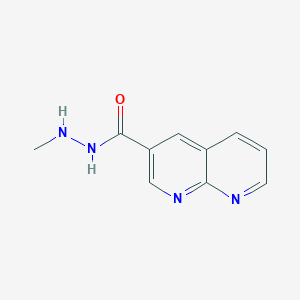
N'-Methyl-1,8-naphthyridine-3-carbohydrazide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N’-Methyl-1,8-naphthyridine-3-carbohydrazide is a heterocyclic compound that belongs to the class of 1,8-naphthyridines. These compounds are known for their diverse biological activities and photochemical properties. The presence of nitrogen atoms in the heterocyclic ring makes them highly functionalized scaffolds, which are valuable in drug discovery and development .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,8-naphthyridines, including N’-Methyl-1,8-naphthyridine-3-carbohydrazide, can be achieved through various methods. One common approach is the multicomponent reaction (MCR) involving substituted aromatic aldehydes, 2-aminopyridine, and malononitrile or methyl/ethyl cyanoacetate in the presence of catalysts like N,N,N’,N’-tetrabromobenzene-1,3-disulfonamide (TBBDA) or poly(N,N’-dibromo-N-ethylbenzene-1,3-disulfonamide) (PBBS) . Another method involves the dehydrogenative coupling of (2-aminopyridin-3-yl)methanol and secondary alcohol using a water-soluble Ir catalyst under air atmosphere .
Industrial Production Methods
the general principles of green chemistry, such as using eco-friendly solvents and catalysts, can be applied to scale up the synthesis of this compound .
Chemical Reactions Analysis
Types of Reactions
N’-Methyl-1,8-naphthyridine-3-carbohydrazide undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are facilitated by the presence of functional groups in the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used.
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically employed.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield naphthyridine-3-carboxylic acid derivatives, while reduction can produce various hydrazine derivatives .
Scientific Research Applications
N’-Methyl-1,8-naphthyridine-3-carbohydrazide has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of N’-Methyl-1,8-naphthyridine-3-carbohydrazide involves its interaction with molecular targets such as enzymes and receptors. For instance, it has been shown to bind to the active site of topoisomerase II, forming hydrogen bonds with amino acid residues and intercalating with DNA . This interaction can inhibit the enzyme’s activity, leading to cytotoxic effects.
Comparison with Similar Compounds
Similar Compounds
Nalidixic Acid: 1-ethyl-3-carboxy-7-methyl-1,8-naphthyridine-4-one, effective against gram-negative bacteria.
Gemifloxacin: A fluoroquinolone antibiotic containing a 1,8-naphthyridine core, used to treat bacterial infections.
Uniqueness
N’-Methyl-1,8-naphthyridine-3-carbohydrazide is unique due to its specific functional groups, which confer distinct chemical reactivity and biological activity. Its ability to form stable complexes with metal ions and its potential as a pharmacophore make it a valuable compound in medicinal chemistry .
Properties
Molecular Formula |
C10H10N4O |
|---|---|
Molecular Weight |
202.21 g/mol |
IUPAC Name |
N'-methyl-1,8-naphthyridine-3-carbohydrazide |
InChI |
InChI=1S/C10H10N4O/c1-11-14-10(15)8-5-7-3-2-4-12-9(7)13-6-8/h2-6,11H,1H3,(H,14,15) |
InChI Key |
WNWRIDWLQDUTSW-UHFFFAOYSA-N |
Canonical SMILES |
CNNC(=O)C1=CN=C2C(=C1)C=CC=N2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![4-Chloro-1H-pyrrolo[2,3-b]pyridine-3-carboxamide](/img/structure/B11900242.png)
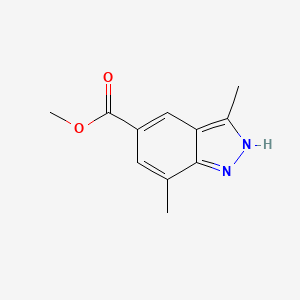
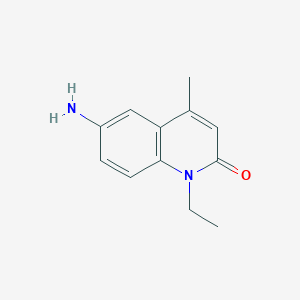
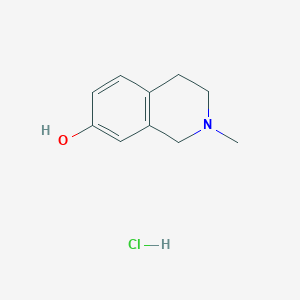
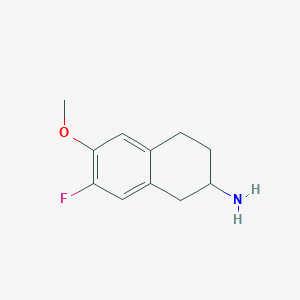
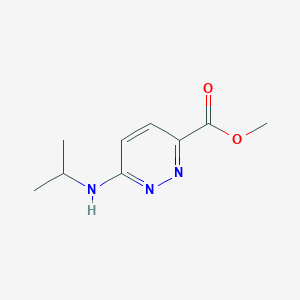
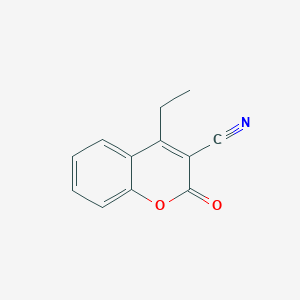
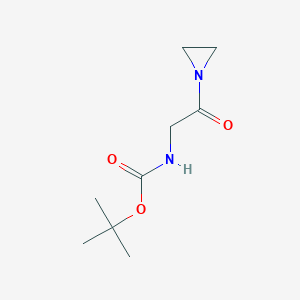




![1,5-Diazaspiro[3.5]nonane dihydrochloride](/img/structure/B11900299.png)
